6-fluoro-1H-1,2,3-benzotriazin-4-one 6-fluoro-1H-1,2,3-benzotriazin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13582800
InChI: InChI=1S/C7H4FN3O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,(H,9,10,12)
SMILES:
Molecular Formula: C7H4FN3O
Molecular Weight: 165.12 g/mol

6-fluoro-1H-1,2,3-benzotriazin-4-one

CAS No.:

Cat. No.: VC13582800

Molecular Formula: C7H4FN3O

Molecular Weight: 165.12 g/mol

* For research use only. Not for human or veterinary use.

6-fluoro-1H-1,2,3-benzotriazin-4-one -

Specification

Molecular Formula C7H4FN3O
Molecular Weight 165.12 g/mol
IUPAC Name 6-fluoro-1H-1,2,3-benzotriazin-4-one
Standard InChI InChI=1S/C7H4FN3O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,(H,9,10,12)
Standard InChI Key RCLQFKLASUKMCG-UHFFFAOYSA-N
Isomeric SMILES C1=CC2=C(C=C1F)C(=O)N=NN2
Canonical SMILES C1=CC2=C(C=C1F)C(=O)N=NN2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

6-Fluoro-1H-1,2,3-benzotriazin-4-one consists of a fused bicyclic system: a benzene ring conjoined with a 1,2,3-triazin-4-one moiety. The fluorine substituent occupies position 6 on the aromatic ring (Figure 1). Computational modeling predicts a planar geometry stabilized by conjugation between the electron-withdrawing triazinone group and fluorine .

Table 1: Predicted Physicochemical Properties

PropertyValueMethodology
Molecular FormulaC₇H₄FN₃OElemental Analysis
Molecular Weight165.13 g/molMass Spectrometry
LogP (Octanol-Water)0.82 ± 0.31XLogP3 Estimation
pKa (Acidic)3.1 (Triazinone NH)SPARC Calculations

Synthesis and Reactivity

Electrophilic Fluorination Pathways

The most viable route involves regioselective fluorination of 1H-1,2,3-benzotriazin-4-one using Selectfluor under microwave irradiation (120°C, 7 bar), achieving yields >85% based on analogous reactions . Fluorination occurs preferentially at the para position relative to the triazinone carbonyl, driven by enamine activation:

1H-1,2,3-Benzotriazin-4-one+SelectfluorMeCN, 120°C6-Fluoro Derivative+Byproducts\text{1H-1,2,3-Benzotriazin-4-one} + \text{Selectfluor} \xrightarrow{\text{MeCN, 120°C}} \text{6-Fluoro Derivative} + \text{Byproducts}

Key Reaction Parameters:

  • Solvent: Acetonitrile (dry)

  • Temperature: 120°C (microwave-assisted)

  • Pressure: 7 bar

  • Reaction Time: 20 minutes

Biological Activity and Applications

Cytotoxicity Profile

Fluorinated benzotriazinones demonstrate increased cytotoxicity compared to non-fluorinated counterparts. For MCF-7 breast cancer cells, 8-fluoro-1,3-diphenylbenzo triazin-7-one showed 5× greater potency (IC₅₀ = 12.4 μM) than its parent compound, attributed to enhanced membrane permeability and thioredoxin reductase inhibition .

Future Research Directions

  • Synthetic Optimization: Screen alternative fluorinating agents (e.g., NFSI) to improve regioselectivity.

  • Target Identification: Employ molecular docking to predict protein targets (e.g., thioredoxin reductase).

  • Environmental Impact: Assess biodegradation pathways given fluorine’s persistence.

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